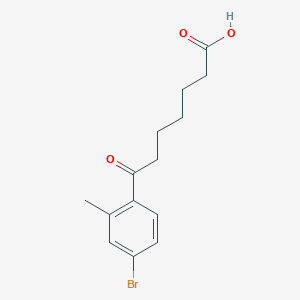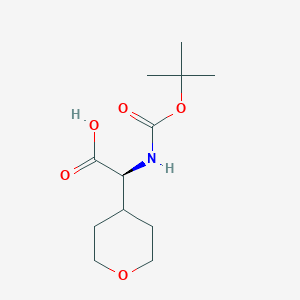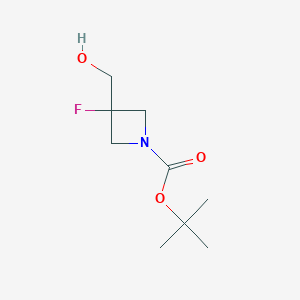
7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid involves various strategies. In one approach, the synthesis of a structurally related compound, 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, was achieved by reacting 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF . Another study describes the synthesis of 7-hydroxy-4-oxochromen-2-carboxylic acid derivatives, which, although not the same, share a similar bromination step that could be relevant for synthesizing the target compound . Additionally, the synthesis of ω-(4-bromophenyl)alkanoic acids was performed from 1-bromo-4-alkenylbenzenes through hydroboration–thermal isomerization–oxidation, which could potentially be adapted for the synthesis of 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of the related quinoline derivative was found to be monoclinic with specific geometric parameters, and the six-membered ring was observed to adopt a half-chair conformation . Although not directly related to the target compound, these findings provide insight into the potential conformational aspects that could be expected for 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid.
Chemical Reactions Analysis
The chemical reactions involving bromination and nitration of related compounds have been explored. For example, bromination of ethyl 7-hydroxy-4-oxochromen-2-carboxylate yielded a mixture of brominated derivatives, while similar treatment of the corresponding acid resulted in a single brominated product . These reactions highlight the reactivity of bromine in different positions of the molecule, which could be relevant when considering the chemical reactions of 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid are not directly reported, the properties of related compounds can provide some context. The related quinoline derivative has a specific density and crystallographic parameters, which could be used as a reference for predicting the properties of the target compound . The synthesis and reactivity of ω-(4-bromophenyl)alkanoic acids also contribute to understanding the potential properties of the target compound, such as solubility and reactivity in cross-coupling reactions .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Applications : 7-Oxoheptanoate derivatives, such as Methyl 7-Oxoheptanoate, have been utilized in the synthesis of various compounds. For instance, they have been used in the preparation of key intermediates for prostaglandins (Ballini & Petrini, 1984). Similarly, Methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, closely related to 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid, has been synthesized as a part of developing orally active CCR5 antagonists (Ikemoto et al., 2005).
Characterization and Structural Studies : Compounds like 2-(4-Methylphenyl)-2-oxoethyl isonicotinate have been synthesized and characterized using various spectroscopic methods. These studies are crucial for understanding the molecular and crystal structure, which helps in further applications (Viveka et al., 2013).
Biomedical Research
- Antimicrobial and Anticancer Properties : Derivatives of bromophenols, which are structurally related to 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid, have been isolated from natural sources like the red alga Rhodomela confervoides. These compounds have been evaluated for their antimicrobial and anticancer activities, although some were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).
Chemical Process Development
Process Optimization : The synthesis of Methyl 7-Oxoheptanoate has been optimized for industrial-scale production, highlighting the importance of this compound in larger chemical processes (Finke & Sorrell, 2003).
Monitoring and Analysis : Methods for monitoring the conversion of intermediates like cycloheptanone to Methyl 7-oxoheptanoate have been developed. These methods are essential for ensuring the quality and efficiency of the synthesis process in the laboratory and industrial settings (Wakharkar et al., 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(4-bromo-2-methylphenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-10-9-11(15)7-8-12(10)13(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIAXUGLJCTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645386 | |
| Record name | 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid | |
CAS RN |
898767-37-8 | |
| Record name | 4-Bromo-2-methyl-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4,5-Trimethylthieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1293153.png)
![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)
![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)







